molecular formula C11H15BrClNO B564707 3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride CAS No. 1329796-42-0

3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride

Cat. No. B564707
CAS RN: 1329796-42-0
M. Wt: 298.638
InChI Key: YFGCMCARGFWPJN-TXHXQZCNSA-N
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Description

3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride, also known as BDMP or bromadol, is a potent synthetic opioid analgesic. It was first synthesized in the late 1970s by a team of researchers at the University of Michigan. BDMP is structurally similar to fentanyl and has been found to be approximately 10,000 times more potent than morphine.

Mechanism of Action

3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride acts as a mu-opioid receptor agonist, binding to the receptor and activating a cascade of signaling events that ultimately result in the suppression of pain signals. It also activates the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. It also produces feelings of euphoria and pleasure, which can lead to addiction and abuse.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride in lab experiments is its high potency, which allows for the study of opioid receptor signaling at very low doses. However, its high potency also makes it difficult to work with and poses a risk of accidental exposure. Additionally, 3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride has limited solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

Future research on 3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride could focus on developing new opioid-based pain medications with improved safety profiles and reduced risk of addiction and abuse. Additionally, studies could investigate the effects of 3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride on other physiological systems, such as the immune system and the cardiovascular system. Finally, research could explore the use of 3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride in combination with other drugs to enhance its analgesic effects and reduce its side effects.

Synthesis Methods

The synthesis of 3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride involves the reaction of 4-bromoacetophenone with N,N-diisopropylamine in the presence of sodium hydride. The resulting intermediate is then reacted with trideuteriomethylmagnesium bromide to form 3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride.

Scientific Research Applications

3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride has been used in scientific research to study the mechanism of action of synthetic opioids. It has been found to bind to the mu-opioid receptor with high affinity and produce potent analgesic effects. 3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride has also been used in studies to investigate the effects of opioids on the immune system and to develop new opioid-based pain medications.

properties

IUPAC Name

3-[bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGCMCARGFWPJN-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC(=O)C1=CC=C(C=C1)Br)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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